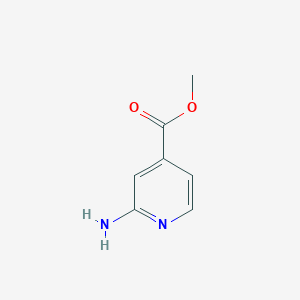

Methyl 2-aminoisonicotinate

説明

The exact mass of the compound Methyl 2-aminopyridine-4-carboxylate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 40138. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

methyl 2-aminopyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c1-11-7(10)5-2-3-9-6(8)4-5/h2-4H,1H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVWWNEYBEFASMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=NC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00284984 | |

| Record name | Methyl 2-aminopyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00284984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6937-03-7 | |

| Record name | 6937-03-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40138 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 2-aminopyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00284984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2-aminopyridine-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 2-aminoisonicotinate (CAS 6937-03-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-aminoisonicotinate, with the CAS Registry Number 6937-03-7, is a pyridine (B92270) derivative that holds significant potential as a versatile building block in medicinal chemistry and drug discovery. Its structure, featuring a reactive amino group and a methyl ester on a pyridine scaffold, makes it an attractive starting material for the synthesis of a diverse range of more complex, biologically active molecules. This technical guide provides a comprehensive overview of the known properties, synthesis, and potential applications of this compound, with a focus on its role as an inhibitor of nitric oxide synthase.

Chemical and Physical Properties

This compound is typically a tan or white to light yellow crystalline powder.[1][2][3] It is soluble in chloroform (B151607) and insoluble in water.[1][4] Key physicochemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 6937-03-7 | [2] |

| Molecular Formula | C₇H₈N₂O₂ | [2] |

| Molecular Weight | 152.15 g/mol | [2] |

| Appearance | Tan solid / White to light yellow crystalline powder | [1][2][3] |

| Melting Point | 142-143 °C | [1][2] |

| Boiling Point (Predicted) | 296.1 ± 20.0 °C | [4] |

| Density (Predicted) | 1.238 ± 0.06 g/cm³ | [4] |

| Solubility | Soluble in Chloroform, Insoluble in water | [1][4] |

| pKa (Predicted) | 4.89 ± 0.11 | [4] |

Synonyms: 2-Amino-4-pyridinecarboxylic Acid Methyl Ester; 2-Aminoisonicotinic Acid Methyl Ester; Methyl 2-Amino-4-pyridinecarboxylate.[1][3]

Spectroscopic Data

Table 2: ¹H NMR Data of this compound

| Chemical Shift (δ) | Multiplicity | Integration | Assignment | Solvent | Frequency | Reference(s) |

| 3.96 | s | 3H | -OCH₃ | d₆-DMSO | 300 MHz | [4] |

| 7.14 | d | 1H | Pyridine-H | d₆-DMSO | 300 MHz | [4] |

| 7.49 | br | 1H | Pyridine-H | d₆-DMSO | 300 MHz | [4] |

| 8.07 | d | 1H | Pyridine-H | d₆-DMSO | 300 MHz | [4] |

| 8.18 | br | 2H | -NH₂ | d₆-DMSO | 300 MHz | [4] |

Note: Definitive ¹³C NMR, IR, and Mass Spectrometry data for this compound were not found in the reviewed literature. Researchers are advised to acquire this data experimentally for their specific samples.

Synthesis

A general and efficient procedure for the synthesis of this compound involves the esterification of 2-aminoisonicotinic acid using methanol (B129727) and thionyl chloride.[4]

Experimental Protocol: Synthesis of this compound

Materials:

-

2-aminoisonicotinic acid

-

Methanol (MeOH)

-

Thionyl chloride (SOCl₂)

-

Saturated aqueous sodium carbonate solution (Na₂CO₃)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

Dissolve 2-aminoisonicotinic acid (1.5 mol) in methanol (1.8 L) in a suitable reaction vessel.[4]

-

Slowly add thionyl chloride (2.0 mol) dropwise to the solution while maintaining the temperature at 50 °C.[4]

-

After the addition is complete, continue stirring the reaction mixture at 50 °C for 5 hours.[4]

-

Upon completion of the reaction, remove the solvent by distillation under reduced pressure.[4]

-

To the resulting residue, add saturated aqueous sodium carbonate solution until the pH of the mixture is adjusted to 9-10.[4]

-

Extract the basic aqueous mixture with dichloromethane (3 x 300 mL).[4]

-

Combine the organic layers and dry over anhydrous sodium sulfate.[4]

-

Filter the drying agent and remove the solvent by concentration under reduced pressure to yield this compound as a yellow solid (reported yield: 83%).[4]

Synthetic Workflow Diagram

References

- 1. 2-Aminopyridines with a Shortened Amino Sidechain as Potent, Selective, and Highly Permeable Human Neuronal Nitric Oxide Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Methyl 2-amino-6-(aminomethyl)isonicotinate | C8H11N3O2 | CID 72216012 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. usbio.net [usbio.net]

- 4. benchchem.com [benchchem.com]

Methyl 2-aminoisonicotinate: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-aminoisonicotinate, also known as Methyl 2-aminopyridine-4-carboxylate, is a heterocyclic building block widely utilized in organic synthesis and medicinal chemistry.[1][2] Its structure, featuring a pyridine (B92270) ring substituted with both an amino group and a methyl ester, provides versatile reactive sites for the development of more complex molecules. This compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents and biochemical reagents.[3] Notably, it has been identified as a nitrogen monoxide synthetase inhibitor, highlighting its potential in therapeutic research.[4] This technical guide provides an in-depth summary of its core physical and chemical properties, experimental protocols, and known biological activities to support its application in research and development.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. Data has been compiled from various chemical suppliers and databases to ensure accuracy.

General and Chemical Identifiers

| Property | Value |

| CAS Number | 6937-03-7[1][4] |

| Molecular Formula | C₇H₈N₂O₂[1][4][5] |

| Molecular Weight | 152.15 g/mol [1][4][5] |

| Synonyms | 2-Aminoisonicotinic Acid Methyl Ester, Methyl 2-aminopyridine-4-carboxylate, 2-Aminopyridine-4-carboxylic acid methyl ester[1][4] |

| MDL Number | MFCD04039316[2][6] |

| InChI Key | SVWWNEYBEFASMP-UHFFFAOYSA-N[1] |

Physical Properties

| Property | Value |

| Appearance | White to light yellow or tan crystalline powder/solid.[4] |

| Melting Point | 142-149 °C[1][4][6] |

| Solubility | Soluble in Chloroform.[1][4] |

| Water Solubility | Insoluble in water.[1] |

| Storage Temperature | Room temperature, keep in a dark, dry, and sealed place.[1][6][7] |

Predicted Properties

| Property | Value |

| Boiling Point | 296.1±20.0 °C[1] |

| Density | 1.238±0.06 g/cm³[1] |

| pKa | 4.89±0.11[1] |

Spectral Data

Structural confirmation is critical for the use of this reagent. The following ¹H NMR data has been reported.

-

¹H NMR (300 MHz, d6-DMSO) : δ 3.96 (s, 3H); 7.14 (d, 1H); 7.49 (br, 1H); 8.07 (d, 1H); 8.18 (br, 2H, NH).[1]

Reactivity and Synthesis

General Reactivity

The primary reactive sites of this compound are the amino group and the ester functional group. The amino group can act as a nucleophile, readily undergoing reactions such as acylation, alkylation, and protection. The ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide.

Experimental Protocol: Boc Protection

A common and crucial reaction involving this compound is the protection of the amino group, for instance, with a tert-butyloxycarbonyl (Boc) group. This prevents the amino group from participating in subsequent reactions.

Reaction: Synthesis of Methyl 2-(Boc-amino)isonicotinate.

Methodology:

-

Charging the Flask: A 500 mL round-bottom flask is charged with this compound (5.0 g, 32.9 mmol).[8]

-

Suspension: The solid is suspended in tert-Butanol (t-BuOH, 200 mL).[8]

-

Reagent Addition: While stirring the solution, di-tert-butyl dicarbonate (B1257347) (Boc₂O, 7.53 g, 34.5 mmol) is added.[8]

-

Reaction Conditions: The flask is placed in a preheated oil bath at 50°C and allowed to stir overnight.[8]

-

Monitoring and Work-up: After approximately 22 hours, reaction completion is monitored (e.g., by LCMS). The mixture is then cooled to room temperature.[8]

-

Isolation: The resulting solid product is isolated by filtration. The material, Methyl 2-(Boc-amino)isonicotinate, is typically of sufficient purity to be used without further purification.[8]

Reported Yield: 5.93 g of a white solid.[8]

Biological Activity

This compound is identified as a nitrogen monoxide synthetase (nitric oxide synthase, NOS) inhibitor.[4] Nitric oxide (NO) is a critical signaling molecule involved in various physiological processes, including vasodilation, neurotransmission, and immune response. By inhibiting NOS, this compound can reduce the production of NO, making it a valuable tool for studying the roles of NO in biological systems and a potential starting point for the development of therapeutics targeting NO-mediated pathways.

Safety and Handling

Appropriate safety precautions must be observed when handling this compound.

-

Hazard Statements: Causes skin irritation (H315) and serious eye irritation/damage (H318, H319).[6]

-

Precautionary Statements:

-

Wear protective gloves, eye protection, and face protection (P280).[6]

-

Wash skin thoroughly after handling (P264).[6]

-

IF ON SKIN: Wash with plenty of water (P302 + P352).[6]

-

IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305 + P351 + P338).[1]

-

-

Hazard Class: Irritant.[1]

It is recommended to handle this compound in a well-ventilated area or fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion

This compound is a versatile chemical intermediate with well-defined physical and chemical properties. Its utility in organic synthesis is exemplified by standard transformations like the Boc-protection of its amino group, a critical step in multi-step synthetic routes. Furthermore, its documented activity as a nitrogen monoxide synthase inhibitor provides a basis for its use in chemical biology and drug discovery. The data and protocols presented in this guide offer a solid foundation for researchers and scientists to effectively and safely utilize this compound in their work.

References

- 1. Methyl 2-aminopyridine-4-carboxylate | 6937-03-7 [amp.chemicalbook.com]

- 2. 6937-03-7 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 3. medchemexpress.com [medchemexpress.com]

- 4. usbio.net [usbio.net]

- 5. c-elementbiotech.com [c-elementbiotech.com]

- 6. This compound | 6937-03-7 | TCI EUROPE N.V. [tcichemicals.com]

- 7. 6937-03-7|this compound|BLD Pharm [bldpharm.com]

- 8. Methyl 2-(Boc-amino)isonicotinate synthesis - chemicalbook [chemicalbook.com]

Technical Guide: Physicochemical Characterization of Methyl 2-aminoisonicotinate

Audience: Researchers, Scientists, and Drug Development Professionals Topic: Melting Point of Methyl 2-aminoisonicotinate

This technical guide provides a comprehensive overview of the melting point of this compound, a key physicochemical property for substance identification and purity assessment. The document outlines reported melting point values, details the experimental protocols for its determination, and presents a logical workflow for the measurement process.

Quantitative Data Summary

The reported melting point of this compound varies slightly across different suppliers and studies, which can be attributed to the purity of the sample and the specific methodology used for determination. A summary of the available data is presented below.

| Parameter | Reported Value | Source | Notes |

| Melting Point | 145.0 - 149.0 °C | Tokyo Chemical Industry | Purity: >98.0% (GC) |

| Melting Point | 147 °C | Tokyo Chemical Industry | Reference value |

| Melting Point | 142 - 143 °C | US Biological[1] | Form: Tan Solid |

Pure crystalline substances typically exhibit a sharp, well-defined melting point, whereas the presence of impurities tends to lower the melting point and broaden its range.

Experimental Protocols for Melting Point Determination

The determination of a melting point is a fundamental technique for characterizing organic compounds. The two most common methods are the capillary method and Differential Scanning Calorimetry (DSC).

Capillary Melting Point Determination

The capillary method is the most widely adopted technique for melting point determination and is recognized by major pharmacopeias.[2] It involves heating a small, powdered sample in a capillary tube at a controlled rate and visually observing the transition from solid to liquid.[3]

Methodology:

-

Sample Preparation:

-

Capillary Tube Loading:

-

Obtain a standard glass capillary tube sealed at one end.[4]

-

Press the open end of the tube into the powdered sample, collecting a small amount of material.[5]

-

Invert the tube and tap it gently on a hard surface to cause the solid to fall to the sealed end. To achieve dense packing, drop the capillary tube, sealed-end down, several times through a long glass tube.[2][4]

-

The final packed sample height should be between 2-3 mm to avoid an artificially broad melting range.[4][5]

-

-

Measurement Procedure:

-

Apparatus: Place the loaded capillary tube into the heating block of a melting point apparatus.

-

Rapid Determination (Optional): If the approximate melting point is unknown, perform a preliminary run with a fast heating rate (e.g., 10-20 °C/minute) to establish a rough estimate.[6]

-

Accurate Determination: Cool the apparatus to at least 15-20 °C below the approximate melting point.[4][6] Begin heating at a slow, controlled rate, typically 0.5-2 °C per minute.[2] A slow ramp rate is critical for an accurate measurement.

-

Observation and Recording: Observe the sample through the apparatus's viewfinder. Record two temperatures:

-

The recorded values constitute the melting range (e.g., 142.5 - 143.5 °C). For high-purity compounds, this range should be narrow.

-

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique that provides highly accurate data on thermal transitions. It measures the difference in heat required to increase the temperature of a sample and a reference as a function of temperature.[7] This method can determine melting points, heat of fusion (enthalpy), and is a powerful tool for purity analysis.[8][9]

Methodology:

-

Sample Preparation:

-

Accurately weigh 1-3 mg of this compound into a small aluminum DSC pan.

-

Hermetically seal the pan to enclose the sample.

-

-

Instrument Setup:

-

Data Acquisition and Analysis:

-

The DSC instrument records the heat flow to the sample versus temperature.

-

The melting process appears as an endothermic peak on the DSC thermogram.

-

For pure organic compounds, the melting point (Tm) is determined from the extrapolated onset temperature of the peak.[10] The area under the peak corresponds to the heat of fusion.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical steps involved in a standard capillary melting point determination protocol.

Caption: Workflow for Capillary Melting Point Determination.

References

- 1. usbio.net [usbio.net]

- 2. thinksrs.com [thinksrs.com]

- 3. westlab.com [westlab.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. jk-sci.com [jk-sci.com]

- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 7. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

- 10. s4science.at [s4science.at]

An In-depth Technical Guide to the 1H NMR Spectrum of Methyl 2-aminoisonicotinate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of Methyl 2-aminoisonicotinate. The information enclosed is intended to support research and development activities by offering comprehensive spectral data, a clear visualization of the molecular structure with proton assignments, and a standardized experimental protocol for spectral acquisition.

Quantitative 1H NMR Data

The 1H NMR spectrum of this compound exhibits distinct signals corresponding to the different proton environments within the molecule. The data, acquired in deuterated dimethyl sulfoxide (B87167) (d6-DMSO) at 300 MHz, is summarized in the table below.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 3.96 | Singlet (s) | 3H | -OCH3 (Methyl ester protons) |

| 7.14 | Doublet (d) | 1H | H-5 (Pyridine ring proton) |

| 7.49 | Broad singlet (br) | 1H | H-3 (Pyridine ring proton) |

| 8.07 | Doublet (d) | 1H | H-6 (Pyridine ring proton) |

| 8.18 | Broad singlet (br) | 2H | -NH2 (Amino protons) |

Table 1: Summary of 1H NMR spectral data for this compound.[1]

Molecular Structure and Proton Assignments

The chemical structure of this compound and the assignment of its proton signals are illustrated in the following diagram.

Experimental Protocol: 1H NMR Spectroscopy

The following section outlines a standard procedure for the acquisition of a 1H NMR spectrum for a solid organic compound such as this compound.

3.1. Materials and Equipment

-

Sample: this compound (>98% purity)

-

Solvent: Deuterated dimethyl sulfoxide (d6-DMSO)

-

Internal Standard: Tetramethylsilane (TMS)

-

Apparatus: NMR spectrometer (e.g., 300 MHz), NMR tubes, micropipette, analytical balance, vortex mixer.

3.2. Sample Preparation

-

Accurately weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.

-

Using a micropipette, add approximately 0.6-0.7 mL of d6-DMSO to the NMR tube.

-

Add a small drop of TMS to the solution to serve as an internal standard (δ = 0.00 ppm).

-

Cap the NMR tube securely and vortex the sample until the solid is completely dissolved. A clear, homogeneous solution should be obtained.

3.3. Instrument Setup and Data Acquisition

-

Insert the prepared NMR tube into the spectrometer's sample holder.

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Set the appropriate acquisition parameters for a standard 1H NMR experiment. These typically include:

-

Pulse Angle: 30-45 degrees

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-5 seconds

-

Number of Scans: 8-16 (can be increased for dilute samples)

-

Spectral Width: 0-12 ppm

-

-

Acquire the Free Induction Decay (FID) data.

3.4. Data Processing

-

Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

-

Integrate the area under each peak to determine the relative number of protons.

-

Analyze the peak multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J-values) to deduce the connectivity of the protons.

The workflow for this experimental protocol is illustrated below.

References

In-Depth Technical Guide: 13C NMR Spectral Analysis of Methyl 2-aminoisonicotinate

For Researchers, Scientists, and Drug Development Professionals

Predicted 13C NMR Spectral Data

The following table summarizes the predicted 13C NMR chemical shifts for Methyl 2-aminoisonicotinate. These values were calculated using established computational chemistry algorithms and provide a reliable estimate for the expected spectral data. It is important to note that actual experimental values may vary slightly depending on the solvent and other experimental conditions.

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O (Ester Carbonyl) | 166.5 |

| C2 (Carbonyl-bearing ring carbon) | 158.8 |

| C6 (Amino-bearing ring carbon) | 148.9 |

| C4 (Ring carbon) | 148.2 |

| C5 (Ring carbon) | 108.7 |

| C3 (Ring carbon) | 106.1 |

| O-CH3 (Ester methyl) | 51.9 |

Experimental Protocol for 13C NMR Spectroscopy

This section outlines a detailed methodology for acquiring the 13C NMR spectrum of this compound.

1. Sample Preparation:

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) are common choices for similar organic molecules.

-

Concentration: Dissolve approximately 10-25 mg of high-purity this compound in 0.5-0.7 mL of the chosen deuterated solvent.

-

Internal Standard (Optional): For precise chemical shift referencing, a small amount of tetramethylsilane (B1202638) (TMS) can be added as an internal standard (δ = 0.00 ppm).

-

Sample Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.

2. NMR Instrument Setup and Calibration:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is recommended for optimal resolution and sensitivity.

-

Tuning and Matching: Tune and match the probe to the 13C frequency to ensure efficient transfer of radiofrequency power.

-

Locking: Lock the spectrometer on the deuterium (B1214612) signal of the solvent to maintain a stable magnetic field during the experiment.

-

Shimming: Shim the magnetic field to optimize its homogeneity across the sample, which will result in sharp, symmetrical peaks.

3. Data Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse sequence with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically used.

-

Spectral Width: Set a spectral width that encompasses the expected range of 13C chemical shifts for organic molecules (e.g., 0-220 ppm).

-

Acquisition Time (at): An acquisition time of 1-2 seconds is generally sufficient.

-

Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, which is important for accurate integration if quantitative analysis is desired.

-

Number of Scans (ns): Due to the low natural abundance of the 13C isotope, a larger number of scans is required compared to ¹H NMR. Typically, 1024 to 4096 scans are accumulated to achieve an adequate signal-to-noise ratio.

-

Temperature: The experiment is usually performed at room temperature (e.g., 298 K).

4. Data Processing:

-

Fourier Transformation: Apply an exponential window function (line broadening of 1-2 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by Fourier transformation.

-

Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline.

-

Referencing: Reference the spectrum to the solvent peak or the internal standard (TMS at 0.00 ppm).

Experimental and Analytical Workflow

The following diagram illustrates the logical workflow for the 13C NMR analysis of this compound.

In-Depth Technical Guide to the FT-IR Analysis of Methyl 2-aminoisonicotinate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of Methyl 2-aminoisonicotinate, a key intermediate in pharmaceutical synthesis. This document outlines the expected vibrational frequencies, a detailed experimental protocol for analysis, and a logical workflow for the spectroscopic process.

Core Analysis: FT-IR Spectral Data

The FT-IR spectrum of this compound is characterized by absorption bands corresponding to its primary functional groups: the aminopyridine ring and the methyl ester group. While specific peak intensities can vary based on sample preparation and instrument sensitivity, the positions of these bands are indicative of the molecule's structure.

The following table summarizes the predicted and observed characteristic infrared absorption bands for this compound. The predicted values are based on established correlation tables for organic functional groups.

| Wavenumber (cm⁻¹) | Predicted Vibrational Mode | Functional Group |

| 3450 - 3300 | N-H stretching (asymmetric and symmetric) | Primary Amine (-NH₂) |

| 3100 - 3000 | C-H stretching (aromatic) | Pyridine Ring |

| 2990 - 2950 | C-H stretching (aliphatic) | Methyl Group (-CH₃) |

| 1725 - 1705 | C=O stretching | Ester (-COOCH₃) |

| 1620 - 1580 | C=C and C=N stretching | Pyridine Ring |

| 1600 - 1550 | N-H bending | Primary Amine (-NH₂) |

| 1450 - 1430 | C-H bending (asymmetric) | Methyl Group (-CH₃) |

| 1380 - 1360 | C-H bending (symmetric) | Methyl Group (-CH₃) |

| 1300 - 1200 | C-O stretching | Ester (-COOCH₃) |

| 1200 - 1000 | C-N stretching | Amine (-NH₂) |

| 900 - 650 | C-H out-of-plane bending | Pyridine Ring |

Visualizing the Analytical Workflow

The process of FT-IR analysis, from sample acquisition to final interpretation, follows a structured workflow. The following diagram illustrates the key stages involved.

Caption: A flowchart illustrating the FT-IR analysis process.

Experimental Protocol: KBr Pellet Method

This protocol details the steps for acquiring an FT-IR spectrum of solid this compound using the potassium bromide (KBr) pellet technique, a common method for solid-state infrared spectroscopy.

Materials and Equipment:

-

This compound (solid)

-

Fourier-Transform Infrared (FT-IR) Spectrometer (e.g., Bruker Tensor 27 FT-IR)

-

Potassium Bromide (KBr), IR-grade, desiccated

-

Agate mortar and pestle

-

Pellet press with die set

-

Spatula

-

Heat lamp (optional)

-

Desiccator

Procedure:

-

Sample Preparation:

-

Gently heat the agate mortar and pestle under a heat lamp for a few minutes to remove any adsorbed moisture. Allow to cool to room temperature in a desiccator.

-

Weigh approximately 1-2 mg of this compound and 100-200 mg of dry, IR-grade KBr. The ratio of sample to KBr should be roughly 1:100.

-

Transfer the KBr to the agate mortar and grind it to a fine, consistent powder.

-

Add the this compound sample to the KBr in the mortar.

-

Grind the mixture thoroughly for several minutes until a homogenous, fine powder is obtained. This step is critical for obtaining a high-quality spectrum.

-

-

Pellet Formation:

-

Assemble the pellet die according to the manufacturer's instructions.

-

Transfer a portion of the sample-KBr mixture into the die.

-

Distribute the powder evenly across the bottom surface of the die.

-

Insert the plunger and place the die assembly into the pellet press.

-

Apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.

-

Carefully release the pressure and disassemble the die to retrieve the KBr pellet. A high-quality pellet will be clear and free of cracks.

-

-

Data Acquisition:

-

Place the FT-IR spectrometer in transmission mode.

-

Ensure the sample compartment is empty and clean.

-

Collect a background spectrum. This will account for atmospheric water and carbon dioxide, as well as any instrumental artifacts.

-

Mount the KBr pellet in the sample holder and place it in the spectrometer's sample compartment.

-

Acquire the FT-IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is typically collected over a range of 4000 to 400 cm⁻¹.

-

-

Data Processing and Analysis:

-

The instrument's software will perform a Fourier transform on the interferogram to generate the infrared spectrum.

-

Apply a baseline correction to the spectrum if necessary.

-

Use the software to identify the wavenumbers of the major absorption peaks.

-

Correlate the observed peak positions with the expected vibrational modes of the functional groups present in this compound to confirm the compound's identity and purity.

-

Logical Relationships in Spectral Interpretation

The interpretation of an FT-IR spectrum is a deductive process that links observed absorption bands to the molecular structure. The following diagram outlines the logical flow of this interpretation.

Caption: A diagram showing the deductive reasoning in FT-IR analysis.

Mass Spectrometry of Methyl 2-aminoisonicotinate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometric analysis of Methyl 2-aminoisonicotinate, a key building block in medicinal chemistry. This document outlines a proposed fragmentation pathway based on established principles of mass spectrometry and provides a detailed experimental protocol for its analysis.

Introduction

This compound (C₇H₈N₂O₂) is a pyridine (B92270) derivative with a molecular weight of 152.15 g/mol . Its structure, featuring an amino group and a methyl ester on a pyridine ring, gives rise to a characteristic fragmentation pattern in mass spectrometry. Understanding this pattern is crucial for its identification and characterization in various research and development settings. This guide will focus on the predicted fragmentation behavior under electron ionization (EI) conditions.

Predicted Fragmentation Pathway

Upon electron ionization, this compound is expected to undergo a series of fragmentation events, primarily driven by the presence of the amino and methyl ester functional groups. The proposed major fragmentation pathways are detailed below.

Data Presentation: Predicted Mass-to-Charge Ratios (m/z)

| m/z | Proposed Fragment Ion | Neutral Loss | Fragmentation Pathway |

| 152 | [C₇H₈N₂O₂]⁺• | - | Molecular Ion (M⁺•) |

| 121 | [C₆H₅N₂O]⁺ | •OCH₃ | α-cleavage of the methyl ester, loss of a methoxy (B1213986) radical. |

| 93 | [C₅H₅N₂]⁺ | CO | Loss of carbon monoxide from the [M-OCH₃]⁺ ion. |

| 151 | [C₇H₇N₂O₂]⁺ | •H | Loss of a hydrogen radical from the molecular ion. |

| 122 | [C₆H₆N₂O]⁺• | CH₂O | Rearrangement and loss of formaldehyde (B43269) from the molecular ion. |

| 66 | [C₄H₄N]⁺ | HCN | Loss of hydrogen cyanide from the [C₅H₅N₂]⁺ ion. |

Visualization of the Proposed Fragmentation Pathway

Caption: Proposed fragmentation pathway of this compound.

Experimental Protocols

This section details a general experimental protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

Sample Preparation

-

Standard Solution Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of a suitable solvent (e.g., methanol (B129727) or dichloromethane) to prepare a stock solution of 1 mg/mL.

-

Working Solution: Dilute the stock solution to a final concentration of approximately 10 µg/mL using the same solvent.

-

Filtration: Filter the working solution through a 0.22 µm syringe filter to remove any particulate matter before injection.

Instrumentation and Analytical Conditions

-

Instrument: A standard Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization source.

-

GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injection Mode: Splitless injection with an injection volume of 1 µL.

-

Injector Temperature: 250 °C.

-

GC Oven Temperature Program:

-

Initial temperature: 80 °C, hold for 2 minutes.

-

Ramp: Increase to 280 °C at a rate of 15 °C/min.

-

Final hold: Hold at 280 °C for 5 minutes.

-

-

MS Transfer Line Temperature: 280 °C.

-

Ion Source Temperature: 230 °C.

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Mass Range: m/z 40-400.

-

Scan Speed: 2 scans/second.

Data Analysis

-

Total Ion Chromatogram (TIC): Identify the peak corresponding to this compound in the TIC.

-

Mass Spectrum: Obtain the mass spectrum of the identified peak by averaging the scans across the peak and subtracting the background spectrum.

-

Fragmentation Analysis: Compare the obtained mass spectrum with the predicted fragmentation pattern to confirm the identity of the compound.

Visualization of the Experimental Workflow

Caption: Experimental workflow for GC-MS analysis.

Conclusion

This guide provides a foundational understanding of the mass spectrometric behavior of this compound. The predicted fragmentation pathway and the detailed experimental protocol serve as a valuable resource for researchers in the fields of analytical chemistry, medicinal chemistry, and drug development for the accurate identification and characterization of this important compound. The provided methodologies can be adapted to various analytical setups and research questions.

The Elucidation of Molecular Architecture: A Technical Guide to the Crystal Structure of Methyl Isonicotinate

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the crystallographic analysis of Methyl Isonicotinate (B8489971). As the crystal structure of Methyl 2-aminoisonicotinate is not currently available in open-access crystallographic databases, this document will focus on its parent compound, Methyl Isonicotinate. The methodologies and data presentation described herein serve as a comprehensive case study and a procedural blueprint for the structural elucidation of related small organic molecules, which is a critical step in modern drug discovery and development. Understanding the three-dimensional arrangement of atoms in a crystal lattice is fundamental to comprehending a compound's physicochemical properties, including solubility, stability, and bioavailability.

Introduction to the Structural Significance of Pyridine (B92270) Derivatives

Pyridine and its derivatives are cornerstone scaffolds in medicinal chemistry, appearing in a vast array of pharmaceuticals. The position and nature of substituents on the pyridine ring dictate the molecule's electronic properties, hydrogen bonding capabilities, and overall conformation, all of which influence its interaction with biological targets. This compound, a substituted pyridine-4-carboxylate, is of particular interest due to its potential as a building block in the synthesis of novel therapeutic agents. While its specific crystal structure remains to be determined, an analysis of the closely related Methyl Isonicotinate provides valuable insights into the packing forces and intermolecular interactions that are likely to govern the solid-state structure of this family of compounds.

Experimental Protocols

The determination of a crystal structure is a multi-step process that begins with the synthesis and crystallization of the compound of interest, followed by data collection using single-crystal X-ray diffraction and subsequent data refinement.

Synthesis and Recrystallization

Synthesis: Methyl isonicotinate can be synthesized via the Fischer esterification of isonicotinic acid. In a typical procedure, isonicotinic acid is refluxed with an excess of methanol (B129727) in the presence of a catalytic amount of strong acid, such as sulfuric acid. The reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is neutralized, and the product is extracted with an organic solvent. The solvent is then removed under reduced pressure to yield the crude product.

Recrystallization for Single Crystal Growth: The purification of the synthesized compound and the growth of diffraction-quality single crystals is a critical step. A common method is slow evaporation from a suitable solvent.

-

Solvent Selection: A solvent screen is performed to identify a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

-

Procedure:

-

The crude product is dissolved in a minimal amount of the chosen hot solvent to create a saturated solution.

-

The solution is filtered while hot to remove any insoluble impurities.

-

The clear filtrate is allowed to cool slowly and undisturbed to room temperature.

-

The vessel is then loosely covered to allow for slow evaporation of the solvent over several days to weeks.

-

Well-formed, single crystals are carefully selected for X-ray diffraction analysis.

-

Single-Crystal X-ray Diffraction (SC-XRD)

Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal.

-

Crystal Mounting: A suitable single crystal is mounted on a goniometer head.

-

Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations of the atoms. It is then exposed to a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected by a detector.

-

Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is subsequently refined against the experimental data to yield a final, accurate crystal structure.

Crystallographic Data for Methyl Isonicotinate

The following tables summarize the key crystallographic data for Methyl Isonicotinate, providing a quantitative description of its solid-state structure.

Table 1: Crystal Data and Structure Refinement for Methyl Isonicotinate.

| Parameter | Value |

| Empirical Formula | C₇H₇NO₂ |

| Formula Weight | 137.14 g/mol |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Unit Cell Dimensions | |

| a | 7.378(3) Å |

| b | 11.028(4) Å |

| c | 7.915(3) Å |

| α | 90° |

| β | 106.76(2)° |

| γ | 90° |

| Volume | 616.4(4) ų |

| Z | 4 |

| Density (calculated) | 1.478 Mg/m³ |

| Absorption Coefficient | 0.110 mm⁻¹ |

| F(000) | 288 |

| Data Collection | |

| Theta range for data collection | 3.53 to 25.00° |

| Index ranges | -8<=h<=8, -13<=k<=13, -9<=l<=9 |

| Reflections collected | 5448 |

| Independent reflections | 1083 [R(int) = 0.0454] |

| Refinement | |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / params | 1083 / 0 / 92 |

| Goodness-of-fit on F² | 1.050 |

| Final R indices [I>2sigma(I)] | R1 = 0.0416, wR2 = 0.1068 |

| R indices (all data) | R1 = 0.0515, wR2 = 0.1130 |

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the experimental process for determining the crystal structure of a small organic molecule.

Conclusion

The determination of the crystal structure of Methyl Isonicotinate provides a foundational understanding of the solid-state packing and intermolecular interactions within this class of compounds. This technical guide outlines the essential experimental procedures and presents the key crystallographic data. While the crystal structure of this compound remains an open area for investigation, the methodologies and data presented here offer a robust framework for its future elucidation and for the broader structural analysis of novel pyridine derivatives in the context of drug discovery and materials science. The availability of a high-resolution crystal structure is invaluable for computational modeling, polymorph screening, and the rational design of new chemical entities with optimized properties.

An In-depth Technical Guide to the Biological Activity of Methyl 2-aminoisonicotinate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-aminoisonicotinate, also known as Methyl 2-aminopyridine-4-carboxylate, is a heterocyclic compound of interest in medicinal chemistry. Structurally, it features a pyridine (B92270) ring substituted with an amino group at the 2-position and a methyl ester at the 4-position. This arrangement of functional groups makes it a versatile scaffold for the synthesis of more complex molecules. While it has been identified as a potential inhibitor of nitrogen monoxide synthetase (nitric oxide synthase, NOS), detailed quantitative data on its biological activity remains limited in publicly available literature. This guide provides a comprehensive overview of its synthesis, its putative biological target, and detailed experimental protocols for its evaluation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 6937-03-7 | [1][2] |

| Molecular Formula | C₇H₈N₂O₂ | [1] |

| Molecular Weight | 152.15 g/mol | [1] |

| Appearance | White to light yellow or pale green/cream to brown powder/crystals | [3] |

| Melting Point | 144-148 °C | |

| Solubility | Soluble in Chloroform |

Synthesis of this compound

A detailed experimental protocol for the synthesis of this compound via the esterification of 2-aminoisonicotinic acid is provided below.

Experimental Protocol: Esterification of 2-aminoisonicotinic acid

Materials:

-

2-aminoisonicotinic acid

-

Methanol (B129727) (MeOH)

-

Thionyl chloride (SOCl₂)

-

Saturated aqueous sodium carbonate solution

-

Anhydrous sodium sulfate

Procedure: [1]

-

In a suitable reaction vessel, dissolve 2-aminoisonicotinic acid (1.5 mol) in methanol (1.8 L).

-

Slowly add thionyl chloride (2.0 mol) dropwise to the solution while maintaining the temperature at 50°C.

-

After the addition is complete, continue to stir the reaction mixture at 50°C for 5 hours.

-

Remove the solvent by distillation under reduced pressure.

-

To the resulting residue, add a saturated aqueous solution of sodium carbonate until the pH of the mixture is between 9 and 10.

-

Extract the aqueous mixture with dichloromethane (3 x 300 mL).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Remove the solvent by concentration under reduced pressure to yield this compound as a yellow solid.

A workflow for this synthesis is depicted in the following diagram.

Caption: Synthesis of this compound.

Biological Activity: Nitric Oxide Synthase Inhibition

This compound has been described as an inhibitor of nitrogen monoxide synthetase (nitric oxide synthase; NOS).[1] Nitric oxide synthases are a family of enzymes responsible for the production of nitric oxide (NO), a critical signaling molecule involved in various physiological and pathological processes. There are three main isoforms of NOS: neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS). The development of selective NOS inhibitors is a significant area of research for therapeutic interventions in conditions such as neurodegenerative diseases, inflammation, and septic shock.

General Experimental Protocol for Nitric Oxide Synthase Activity Assay

To evaluate the inhibitory potential of this compound against NOS isoforms, a colorimetric assay can be employed. This assay measures the production of nitric oxide by monitoring the accumulation of its stable oxidation products, nitrite (B80452) and nitrate (B79036).

Materials:

-

Purified nNOS, eNOS, or iNOS enzyme

-

L-Arginine (substrate)

-

NADPH (cofactor)

-

(6R)-5,6,7,8-Tetrahydrobiopterin (BH₄) (cofactor)

-

Calmodulin (for nNOS and eNOS)

-

Calcium Chloride (for nNOS and eNOS)

-

Nitrate Reductase

-

Griess Reagent

-

This compound (test compound)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing the appropriate buffer, L-arginine, NADPH, BH₄, and for nNOS and eNOS, calmodulin and CaCl₂.

-

Inhibitor Addition: Add varying concentrations of this compound dissolved in a suitable solvent (e.g., DMSO) to the wells. Include a vehicle control (solvent only) and a positive control inhibitor (e.g., L-NAME).

-

Enzyme Addition: Initiate the reaction by adding the purified NOS enzyme to each well.

-

Incubation: Incubate the plate at 37°C for a specified period (e.g., 30-60 minutes).

-

Nitrate Reduction: Stop the reaction and add nitrate reductase and its necessary cofactors to convert any nitrate produced to nitrite. Incubate as required by the nitrate reductase protocol.

-

Color Development: Add the Griess reagent to each well. This reagent reacts with nitrite to produce a colored azo compound.

-

Measurement: Measure the absorbance at the appropriate wavelength (typically around 540 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control. Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

A generalized workflow for this assay is presented below.

Caption: Workflow for a colorimetric NOS activity assay.

Signaling Pathways

Due to the lack of specific studies on this compound, a definitive signaling pathway that it modulates cannot be depicted. However, as a putative nitric oxide synthase inhibitor, its mechanism of action would involve the direct inhibition of the NOS enzyme, thereby reducing the production of nitric oxide. This would, in turn, affect downstream signaling pathways that are regulated by NO.

The canonical signaling pathway for nitric oxide involves the activation of soluble guanylate cyclase (sGC), which leads to the production of cyclic guanosine (B1672433) monophosphate (cGMP). cGMP then acts as a second messenger to activate protein kinase G (PKG), which phosphorylates various downstream targets, leading to a physiological response such as smooth muscle relaxation. Inhibition of NOS by a compound like this compound would be expected to downregulate this pathway.

A simplified diagram of the putative inhibitory action of this compound on the NO/cGMP signaling pathway is shown below.

Caption: Inhibition of the NO/cGMP pathway.

Conclusion

This compound is a readily synthesizable compound that holds potential as a nitric oxide synthase inhibitor. While its direct biological activity is not extensively documented, its chemical structure is related to other known NOS inhibitors. The experimental protocols provided in this guide offer a framework for the detailed investigation of its inhibitory potency and selectivity against the different NOS isoforms. Further research is warranted to fully elucidate the therapeutic potential of this molecule and its derivatives. The lack of quantitative biological data highlights an opportunity for further investigation in the field of medicinal chemistry and drug discovery.

References

2-Aminopyridine Derivatives as Potent and Selective Inhibitors of Nitric Oxide Synthase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitric oxide (NO) is a critical signaling molecule involved in a myriad of physiological and pathological processes, including neurotransmission, vasodilation, and the immune response.[1][2] The production of NO is catalyzed by a family of enzymes known as nitric oxide synthases (NOS), which exist in three main isoforms: neuronal (nNOS), inducible (iNOS), and endothelial (eNOS).[1] While essential for normal bodily function, the overproduction of NO, particularly by nNOS and iNOS, has been implicated in the pathophysiology of various disorders, including neurodegenerative diseases and inflammatory conditions.[1][2] This has spurred the development of NOS inhibitors as potential therapeutic agents. Among the various chemical scaffolds explored, 2-aminopyridine (B139424) derivatives have emerged as a promising class of potent and selective NOS inhibitors. This technical guide provides an in-depth overview of the mechanism of action, structure-activity relationships, and experimental evaluation of 2-aminopyridine-based NOS inhibitors, intended for researchers and professionals in the field of drug discovery and development.

The Role of Nitric Oxide Synthase in Physiology and Disease

Nitric oxide synthases are complex enzymes that catalyze the five-electron oxidation of L-arginine to L-citrulline, producing NO in the process.[3] This reaction requires several cofactors, including NADPH, FAD, FMN, and tetrahydrobiopterin (B1682763) (H4B).[1] The three NOS isoforms, while sharing a high degree of homology in their active sites, exhibit distinct tissue distribution and regulatory mechanisms, leading to their diverse physiological roles.[1]

-

Neuronal NOS (nNOS): Primarily found in neuronal tissue, nNOS plays a crucial role in neurotransmission and synaptic plasticity.[2] Its overactivation is linked to neurotoxicity and is a therapeutic target for conditions like Alzheimer's, Parkinson's, and Huntington's diseases.[2]

-

Inducible NOS (iNOS): As its name suggests, iNOS expression is induced by inflammatory stimuli in various cell types, including macrophages.[1] The large amounts of NO produced by iNOS are part of the innate immune response but can also contribute to tissue damage in chronic inflammatory diseases and septic shock.[1]

-

Endothelial NOS (eNOS): Predominantly expressed in endothelial cells, eNOS-derived NO is a key regulator of vascular tone, blood pressure, and platelet aggregation.[2] Inhibition of eNOS can lead to cardiovascular side effects, highlighting the importance of isoform-selective inhibitors.[2]

The development of isoform-selective NOS inhibitors is a major goal in the field to maximize therapeutic efficacy while minimizing off-target effects.[1]

Mechanism of Action of 2-Aminopyridine Based NOS Inhibitors

The 2-aminopyridine scaffold has proven to be a critical pharmacophore for potent and selective nNOS inhibition.[3] These compounds act as competitive inhibitors, binding to the active site of the enzyme and preventing the binding of the natural substrate, L-arginine.[4]

Key interactions that contribute to the high affinity and selectivity of these inhibitors include:

-

Heme Interaction: The 2-aminopyridine nitrogen atoms form hydrogen bonds with the heme propionate (B1217596) groups in the active site.[4]

-

Interaction with Glutamate (B1630785) Residue: A crucial hydrogen bond is formed between the 2-amino group of the pyridine (B92270) ring and the carboxylate side chain of a conserved glutamate residue (Glu592 in nNOS).[3][4]

-

Hydrophobic Interactions: The pyridine ring and its substituents can engage in hydrophobic interactions with surrounding residues, contributing to binding affinity.[5] The addition of a methyl group at the 4-position of the 2-aminopyridine ring, for instance, has been shown to enhance potency and isoform selectivity by interacting with a hydrophobic pocket.[3][5]

Structural studies have revealed that some 2-aminopyridine derivatives can adopt different binding modes, often referred to as "normal" and "flipped," which can influence their selectivity for different NOS isoforms.[4]

Below is a diagram illustrating the general signaling pathway of nitric oxide synthase.

Caption: General Nitric Oxide Synthase (NOS) signaling pathway and point of inhibition.

Quantitative Data on 2-Aminopyridine Based NOS Inhibitors

The following tables summarize the in vitro inhibitory activity and selectivity of various 2-aminopyridine derivatives against different NOS isoforms. The data is compiled from multiple studies to provide a comparative overview.

Table 1: Inhibitory Potency (Ki) and Selectivity of Representative 2-Aminopyridine Derivatives against Rat NOS Isoforms

| Compound | nNOS Ki (nM) | iNOS Ki (nM) | eNOS Ki (nM) | n/i Selectivity | n/e Selectivity | Reference |

| 14j | 16 | 1888 | 13248 | 118 | 828 | [2] |

| 19c | 24 | 3672 | 24960 | 153 | 1040 | [1] |

| 5 | 17 | 2159 | 12903 | 127 | 759 | [2] |

| 6 | 35 | 4830 | 17745 | 138 | 507 | [2] |

| 20 | 20 | 1160 | 2140 | 58 | 107 | [4] |

| 19 | 30 | 18570 | 33510 | 619 | 1117 | [4] |

Table 2: Inhibitory Potency (Ki) of Representative 2-Aminopyridine Derivatives against Human NOS Isoforms

| Compound | h-nNOS Ki (nM) | h-iNOS Ki (nM) | h-eNOS Ki (nM) | h-n/h-i Selectivity | h-n/h-e Selectivity | Reference |

| 14j | 13 | - | 22893 | - | 1761 | [2] |

| 19c | 55 | - | - | - | - | [1] |

| 5 | 59 | - | - | - | - | [2] |

| 6 | 64 | - | - | - | - | [2] |

| 17 | 19 | 2185 | 20425 | 115 | 1075 | [3] |

Note: "-" indicates data not available in the cited sources.

Experimental Protocols

The characterization of 2-aminopyridine derivatives as NOS inhibitors typically involves a series of in vitro and in vivo experiments. Below are detailed methodologies for key assays.

In Vitro NOS Inhibition Assay (Hemoglobin Capture Assay)

This assay is commonly used to determine the inhibitory potency of compounds against the different NOS isoforms.[2]

Principle: The assay measures the conversion of oxyhemoglobin to methemoglobin by NO produced from the enzymatic reaction. The change in absorbance is monitored spectrophotometrically.

Materials:

-

Purified NOS isoforms (rat nNOS, murine macrophage iNOS, bovine eNOS, human nNOS, human eNOS)

-

L-arginine

-

NADPH

-

(6R)-5,6,7,8-tetrahydro-L-biopterin (H4B)

-

Calmodulin (for nNOS and eNOS)

-

Oxyhemoglobin

-

HEPES buffer

-

Test compounds (2-aminopyridine derivatives)

Procedure:

-

Prepare a reaction mixture containing HEPES buffer, L-arginine, NADPH, H4B, calmodulin (for nNOS and eNOS), and oxyhemoglobin.

-

Add the test compound at various concentrations to the reaction mixture.

-

Initiate the reaction by adding the purified NOS enzyme.

-

Incubate the reaction mixture at a controlled temperature (e.g., 37°C).

-

Monitor the increase in absorbance at a specific wavelength (e.g., 401 nm) over time using a spectrophotometer.

-

Calculate the rate of reaction and determine the IC50 value for each compound.

-

Ki values can be calculated from the IC50 values using the Cheng-Prusoff equation.

The following diagram illustrates a typical experimental workflow for screening NOS inhibitors.

Caption: A representative experimental workflow for the screening and evaluation of NOS inhibitors.

Caco-2 Permeability Assay

This assay is used to predict the intestinal absorption and potential blood-brain barrier permeability of drug candidates.[3]

Principle: Caco-2 cells, a human colon adenocarcinoma cell line, form a monolayer that mimics the intestinal epithelium. The rate at which a compound crosses this monolayer is measured.

Procedure:

-

Seed Caco-2 cells on a semi-permeable membrane in a transwell plate and culture until a confluent monolayer is formed.

-

Add the test compound to the apical (donor) side of the monolayer.

-

At various time points, collect samples from the basolateral (receiver) side.

-

Analyze the concentration of the compound in the collected samples using a suitable analytical method (e.g., LC-MS/MS).

-

Calculate the apparent permeability coefficient (Papp).

Future Directions and Conclusion

The development of 2-aminopyridine derivatives has significantly advanced the field of NOS inhibition. The high potency and isoform selectivity achieved with some of these compounds make them valuable tools for studying the roles of different NOS isoforms and promising candidates for therapeutic development. Future research will likely focus on optimizing the pharmacokinetic properties of these inhibitors, such as oral bioavailability and brain penetration, to translate their in vitro potency into in vivo efficacy.[1][3] The detailed understanding of the structure-activity relationships within this class of inhibitors will continue to guide the design of next-generation NOS inhibitors with improved therapeutic profiles.

References

- 1. 2-Aminopyridines with a Truncated Side Chain to Improve Human Neuronal Nitric Oxide Synthase Inhibitory Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Potent and Selective Human Neuronal Nitric Oxide Synthase Inhibition by Optimization of the 2-Aminopyridine-based Scaffold with a Pyridine Linker - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Potent, Selective, and Membrane Permeable 2-Amino-4-Substituted Pyridine-Based Neuronal Nitric Oxide Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development Of Nitric Oxide Synthase Inhibitors for Neurodegeneration and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and enzymatic evaluation of 2- and 4-aminothiazole-based inhibitors of neuronal nitric oxide synthase - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Derivatives of Methyl 2-aminoisonicotinate for Drug Discovery Professionals

An exploration into the synthesis, biological activities, and therapeutic potential of Methyl 2-aminoisonicotinate derivatives, this guide serves as a comprehensive resource for researchers, scientists, and professionals engaged in the field of drug development.

This compound, a pyridine (B92270) carboxylate ester, represents a versatile scaffold in medicinal chemistry. Its inherent structural features, including a reactive amino group and an ester functionality, provide multiple avenues for chemical modification, leading to a diverse array of derivatives with significant therapeutic potential. This technical guide delves into the synthesis, biological evaluation, and underlying mechanisms of action of these derivatives, with a focus on their applications in oncology, infectious diseases, and inflammatory conditions.

Synthesis of Key Derivatives

The synthetic exploration of this compound derivatives primarily involves modifications at the 2-amino position, leading to the formation of amides, ureas, thioureas, and Schiff bases.

Amide Derivatives

Amide derivatives are commonly synthesized through the coupling of this compound with various carboxylic acids. A standard and effective method involves the use of coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator such as 1-hydroxybenzotriazole (B26582) (HOBt) and a base like N,N-Diisopropylethylamine (DIPEA).

Experimental Protocol: Amide Synthesis via EDC/HOBt Coupling

-

Reaction Setup: To a solution of this compound (1.0 equivalent) and the desired carboxylic acid (1.2 equivalents) in a suitable solvent such as acetonitrile (B52724), add EDC (1.0 equivalent), HOBt (0.1 equivalents, catalytic), and 4-Dimethylaminopyridine (DMAP) (1.0 equivalent).[1]

-

Reaction Execution: Stir the resulting mixture at room temperature. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is concentrated under reduced pressure. The crude product is then purified by a suitable method, such as column chromatography, to yield the desired amide derivative.[1]

Urea (B33335) and Thiourea (B124793) Derivatives

The synthesis of urea and thiourea derivatives typically involves the reaction of this compound with isocyanates or isothiocyanates, respectively. These reactions are generally straightforward and proceed with high yields.

Experimental Protocol: Synthesis of Urea Derivatives

-

Reaction Setup: Dissolve the corresponding N-methylbenzamide (1.0 equivalent) in acetonitrile.

-

Reagent Addition: Add propyl isocyanate (1.2 equivalents) to the solution.

-

Reaction Execution: Heat the mixture at 50 °C for 12 hours.

-

Work-up and Purification: After the starting material is consumed (monitored by TLC), acetonitrile is removed by distillation under reduced pressure. The final product is purified by flash column chromatography.[2]

Schiff Base Derivatives

Schiff bases, or imines, are formed through the condensation reaction of the primary amino group of this compound with various aldehydes.

Biological Activities and Therapeutic Potential

Derivatives of this compound have demonstrated a broad spectrum of biological activities, positioning them as promising candidates for the development of novel therapeutics.

Antimicrobial Activity

Schiff base derivatives of this compound have been shown to possess notable antimicrobial properties. The biological activity of these compounds is influenced by the nature of the substituent on the aromatic ring of the aldehyde.

| Compound ID | Substituent | Zone of Inhibition (mm) vs. S. aureus | Zone of Inhibition (mm) vs. X. campestris | Zone of Inhibition (mm) vs. C. albicans |

| 3c | 4-Chlorophenyl | 15 | 14 | 16 |

| 3d | 4-Nitrophenyl | 14 | 13 | 15 |

Data extracted from a study on methyl-2-aminopyridine-4-carboxylate derivatives.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

-

Preparation of Reagents: Prepare a stock solution of the test compound. Serial two-fold dilutions of the compound are then made in a suitable broth medium in a 96-well microtiter plate.[3][4]

-

Inoculum Preparation: A standardized inoculum of the test microorganism is prepared and diluted to the appropriate concentration.[3][4]

-

Inoculation and Incubation: Each well of the microtiter plate is inoculated with the standardized microorganism. The plate is then incubated under appropriate conditions.[3][4]

-

Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that inhibits visible growth of the microorganism.[3][4]

Anticancer Activity

The pyridine scaffold is a well-established pharmacophore in the design of anticancer agents. While specific data for a wide range of this compound derivatives is still emerging, related isonicotinic acid derivatives have shown promising activity. The mechanism of action is often linked to the inhibition of key signaling pathways involved in cell proliferation and survival.

Experimental Protocol: Anticancer Screening (MTT Assay)

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and incubate to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24-72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.[5]

-

Solubilization and Absorbance Reading: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[5][6] The absorbance is then measured using a microplate reader at a wavelength of 570 nm.[5] The IC50 value (the concentration of compound that inhibits 50% of cell growth) is then calculated.

Anti-inflammatory Activity

Certain derivatives of isonicotinic acid have demonstrated potent anti-inflammatory effects. Their mechanism of action is thought to involve the inhibition of inflammatory mediators.

Signaling Pathways and Mechanisms of Action

The therapeutic effects of this compound derivatives are often attributed to their ability to modulate specific intracellular signaling pathways.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[7] Several pyridine-containing compounds have been identified as inhibitors of this pathway.[2][8][9]

Caption: PI3K/Akt/mTOR signaling pathway inhibition.

Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Signaling

Nicotinic acetylcholine receptors are ligand-gated ion channels that are involved in various physiological processes.[10] Some studies suggest that compounds with a pyridine core can interact with these receptors, potentially modulating downstream signaling events.[11] Activation of nAChRs can lead to the opening of the ion channel, allowing the influx of cations like Na+ and Ca2+, which in turn can trigger various intracellular signaling cascades.[10][12]

Caption: Nicotinic acetylcholine receptor signaling.

Experimental Workflows

Standardized workflows are essential for the systematic evaluation of novel chemical entities.

Anticancer Drug Screening Workflow

Caption: Workflow for anticancer drug screening.

Antimicrobial Susceptibility Testing Workflow

Caption: Workflow for antimicrobial susceptibility testing.

Conclusion

The derivatives of this compound represent a promising and versatile class of compounds with significant potential in drug discovery. Their straightforward synthesis, coupled with a diverse range of biological activities, makes them attractive candidates for further investigation. Future research should focus on expanding the library of these derivatives, conducting comprehensive structure-activity relationship (SAR) studies, and elucidating their precise mechanisms of action to unlock their full therapeutic potential. This guide provides a foundational framework for researchers to build upon in the quest for novel and effective therapies.

References

- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 4. Broth Microdilution | MI [microbiology.mlsascp.com]

- 5. MTT assay protocol | Abcam [abcam.com]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 8. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

- 11. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. derangedphysiology.com [derangedphysiology.com]

The Expanding Therapeutic Potential of Novel Methyl 2-aminoisonicotinate Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The methyl 2-aminoisonicotinate scaffold is emerging as a versatile platform in medicinal chemistry, offering a foundation for the development of novel therapeutic agents across a range of applications. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and potential mechanisms of action of recently developed derivatives, with a focus on their anti-inflammatory properties. Detailed experimental protocols, quantitative biological data, and visual representations of key processes are presented to facilitate further research and development in this promising area.

Anti-inflammatory Applications: Inhibition of Reactive Oxygen Species

Recent studies have highlighted the potential of isonicotinic acid derivatives, closely related to this compound, as potent anti-inflammatory agents through the inhibition of reactive oxygen species (ROS). The overproduction of ROS is a key pathological feature in many inflammatory diseases, making their suppression a valuable therapeutic strategy.

A series of isonicotinate (B8489971) derivatives have been synthesized and evaluated for their ability to inhibit ROS production in human whole blood. The quantitative data from these studies are summarized in the table below, showcasing the structure-activity relationship (SAR) and identifying lead compounds with significant anti-inflammatory potential.

| Compound ID | Structure | IC50 (µg/mL) for ROS Inhibition |

| Ibuprofen (Standard) | 11.2 ± 1.9 | |

| 5 | Isonicotinate of meta-aminophenol | 1.42 ± 0.1 |

| 6 | Isonicotinate of para-aminophenol | 1.8 ± 0.03 |

| 7 | Isonicotinate of 4-hydroxy-3-methoxybenzyl alcohol | > 25 |

| 8 | Isonicotinate of 3,4-dihydroxybenzyl alcohol | 10.5 ± 0.9 |

| 9 | Isonicotinate of 2-(4-hydroxyphenyl)ethanol | 2.1 ± 0.1 |

| 10 | Isonicotinate of 4-(2-hydroxyethyl)benzene-1,2-diol | 12.3 ± 1.1 |

Table 1: In vitro anti-inflammatory activity (ROS inhibition) of isonicotinate derivatives. Data sourced from[1].

The results indicate that the position of the linker on the phenolic ring and the nature of the substituents significantly influence the anti-inflammatory activity. Compounds 5 and 6 , which are isonicotinates of aminophenols, demonstrated the most potent inhibitory effects, with IC50 values significantly lower than the standard drug, Ibuprofen[1].

Signaling Pathway: ROS-Mediated Inflammation

The following diagram illustrates the general signaling pathway of ROS-mediated inflammation, a key target for the described isonicotinate derivatives.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Methyl 2-aminoisonicotinate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-aminoisonicotinate is a valuable building block in medicinal chemistry and drug development, serving as a key intermediate in the synthesis of a variety of biologically active compounds. This document provides detailed application notes and a comprehensive experimental protocol for the synthesis of this compound from 2-aminoisonicotinic acid via Fischer-Speier esterification. This classic method utilizes an acid catalyst, typically sulfuric acid, in an excess of methanol (B129727) to drive the reaction towards the desired ester product. The protocol is designed to be a reliable and reproducible method for laboratory-scale synthesis.

Data Presentation: Reagents and Reaction Conditions

A summary of the quantitative data for the synthesis of this compound is presented in the table below for easy reference and comparison.

| Reagent/Parameter | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |

| 2-aminoisonicotinic acid | 138.12 | 10.0 g | 0.0724 | 1.0 |

| Methanol | 32.04 | 150 mL | 3.71 | 51.2 |

| Sulfuric Acid (conc.) | 98.08 | 5.0 mL | 0.092 | 1.27 |

| Reaction Conditions | ||||

| Temperature | Reflux (~65 °C) | |||

| Reaction Time | 8-12 hours | |||

| Work-up & Purification | ||||

| Saturated NaHCO₃ solution | ~200 mL | |||

| Ethyl Acetate (B1210297) | 3 x 100 mL | |||

| Brine | 100 mL | |||

| Anhydrous Na₂SO₄ | q.s. | |||

| Expected Product | ||||

| This compound | 152.15 | ~9.9 g | 0.065 | ~90% Yield |

Experimental Protocol

This protocol details the Fischer esterification of 2-aminoisonicotinic acid to yield this compound.

1. Reaction Setup:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-aminoisonicotinic acid (10.0 g, 0.0724 mol).

-

In a fume hood, add methanol (150 mL) to the flask and stir to suspend the acid.

-

Cool the flask in an ice-water bath.

-

Slowly and carefully add concentrated sulfuric acid (5.0 mL, 0.092 mol) dropwise to the stirred suspension. The addition is exothermic and should be done with caution.

2. Reaction:

-

Once the addition of sulfuric acid is complete, remove the ice bath and attach a reflux condenser to the flask.

-

Heat the reaction mixture to reflux (approximately 65 °C) using a heating mantle.

-